LLY-507

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.

作用机制

LLY-507 通过抑制 SMYD2 的甲基转移酶活性来发挥作用。 这种抑制作用阻止组蛋白和非组蛋白蛋白上特定赖氨酸残基的甲基化,从而影响基因表达和细胞功能 。 该化合物已被证明可以抑制 p53 在赖氨酸 370 的单甲基化,这种修饰与肿瘤发生有关 .

生化分析

Biochemical Properties

LLY-507 plays a crucial role in biochemical reactions by inhibiting the activity of SMYD2, a lysine methyltransferase enzyme. SMYD2 catalyzes the monomethylation of several protein substrates, including p53. This compound binds to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation process. This inhibition is highly selective, with this compound showing over 100-fold selectivity for SMYD2 over other methyltransferase and non-methyltransferase targets .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the proliferation of esophageal squamous cell carcinoma, hepatocellular carcinoma, and breast cancer cell lines. The compound reduces SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the substrate peptide binding pocket of SMYD2. This binding inhibits the enzyme’s ability to methylate its protein substrates, such as p53. The inhibition of SMYD2 by this compound leads to a reduction in the monomethylation of p53 Lys370, which in turn affects the downstream signaling pathways and gene expression involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its inhibitory activity against SMYD2 over extended periods. Long-term studies have shown that this compound does not significantly affect global histone methylation levels, indicating its specificity for SMYD2. Additionally, subcellular fractionation studies have revealed that SMYD2 is primarily cytoplasmic, suggesting that this compound targets specific chromatin loci and non-histone substrates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a urethane-induced lung cancer mouse model, this compound significantly suppressed tumor growth, emphysema, hemorrhage, and congestion. The compound exhibited strong anticancer potential at lower dosages, with IC50 values of 0.71 µg/mL alone and 0.53 µg/mL when loaded on iron oxide nanoparticles (IONPs). Higher dosages may lead to toxic or adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SMYD2 and other cellular components. Studies have shown that this compound can be efficiently loaded onto iron oxide nanoparticles (IONPs) to enhance its delivery and reduce toxicity .

Subcellular Localization

This compound primarily localizes in the cytoplasm, where it interacts with SMYD2. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The specific compartments or organelles targeted by this compound are still being studied .

准备方法

化学反应分析

LLY-507 经历各种化学反应,主要集中在其与 SMYD2 酶的相互作用。 它与 SMYD2 的底物肽结合口袋结合,抑制其甲基转移酶活性 。 该化合物对 SMYD2 的选择性高于其他甲基转移酶和非甲基转移酶靶标 .

科学研究应用

LLY-507 已被广泛研究其在癌症研究中的应用。 它在通过靶向 SMYD2 酶抑制非小细胞肺癌生长方面显示出潜力 。 此外,this compound 已被用于涉及表观遗传调控的研究,提供了对甲基转移酶在各种生物过程中的作用的见解 .

相似化合物的比较

LLY-507 与其他 SMYD2 抑制剂(如 AZ505 和 BAY-598)进行比较 。 这些化合物在 SMYD2 的底物结合位点具有相似的结合模式,但它们的化学结构和选择性特征不同 。 This compound 独特的特点是其高选择性和效力,使其成为研究 SMYD2 生物学的有价值工具 .

类似化合物::- AZ505

- BAY-598

- BCI-121

- EPZ031686

属性

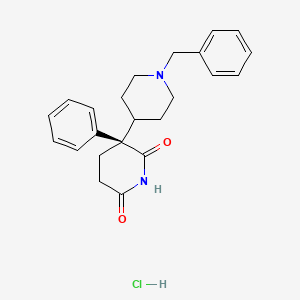

IUPAC Name |

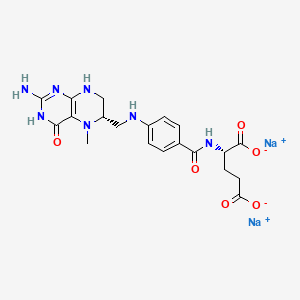

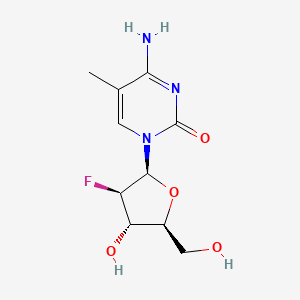

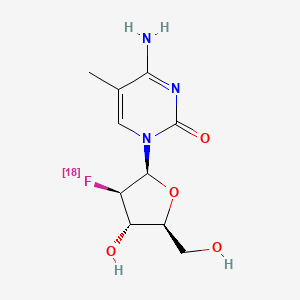

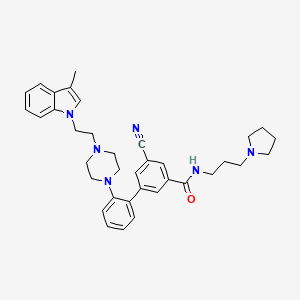

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDVBFYVDJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。